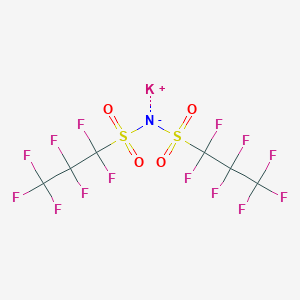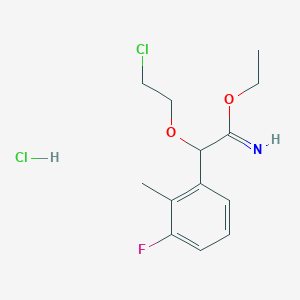
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The chloroethoxy intermediate is reacted with 3-fluoro-2-methylbenzaldehyde under basic conditions to form the corresponding benzyl alcohol derivative.
Formation of the Acetimidate Moiety
- The benzyl alcohol derivative is then converted to the acetimidate using ethyl chloroformate and a suitable base (e.g., triethylamine).
Hydrochloride Formation
- The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Chloroethoxy Intermediate
- Reacting 2-chloroethanol with a suitable base (e.g., sodium hydride) to form the chloroethoxy anion.
- The chloroethoxy anion is then reacted with an appropriate electrophile to form the chloroethoxy intermediate.
化学反応の分析
Types of Reactions
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction
- The aromatic ring and the acetimidate moiety can undergo oxidation and reduction reactions under appropriate conditions.
-
Hydrolysis
- The acetimidate moiety can be hydrolyzed to form the corresponding amide or carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can be used to hydrolyze the acetimidate moiety.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of amides or carboxylic acids.
科学的研究の応用
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride has several scientific research applications, including:
-
Medicinal Chemistry
- Used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
-
Chemical Biology
- Utilized in the development of chemical probes to study biological pathways and molecular interactions.
-
Pharmaceutical Industry
- Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
-
Material Science
- Investigated for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride depends on its specific application and target. In medicinal chemistry, it may act by:
-
Molecular Targets
- Interacting with specific enzymes, receptors, or proteins involved in disease pathways.
-
Pathways Involved
- Modulating signaling pathways, gene expression, or protein-protein interactions to exert its effects.
類似化合物との比較
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can be compared with similar compounds such as:
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluorophenyl)acetimidate hydrochloride
- Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
-
Ethyl 2-(2-chloroethoxy)-2-(2-methylphenyl)acetimidate hydrochloride
- Lacks the fluoro group on the aromatic ring, which may influence its chemical properties and interactions.
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetamide hydrochloride
- Contains an amide moiety instead of an acetimidate, which may alter its reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C13H18Cl2FNO2 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC名 |
ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C13H17ClFNO2.ClH/c1-3-17-13(16)12(18-8-7-14)10-5-4-6-11(15)9(10)2;/h4-6,12,16H,3,7-8H2,1-2H3;1H |
InChIキー |
COBSHEDLNRJWSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C(C1=C(C(=CC=C1)F)C)OCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


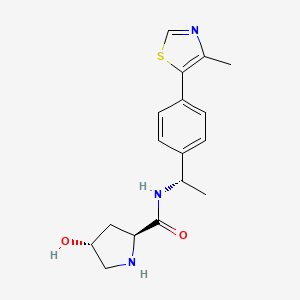
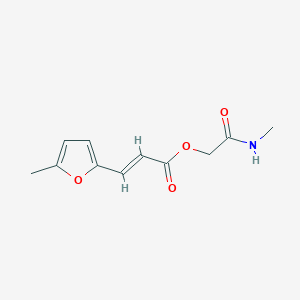
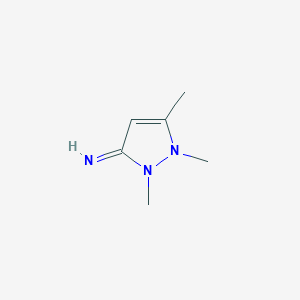
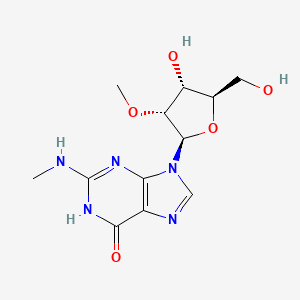
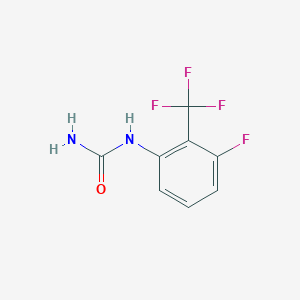
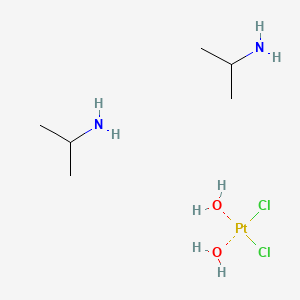
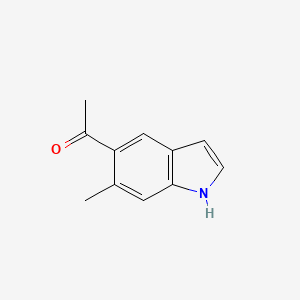
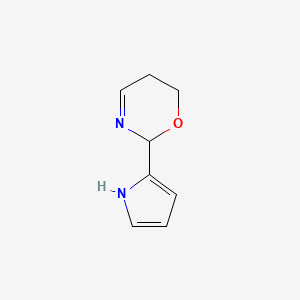

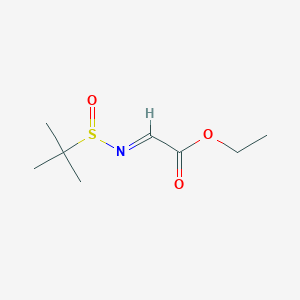
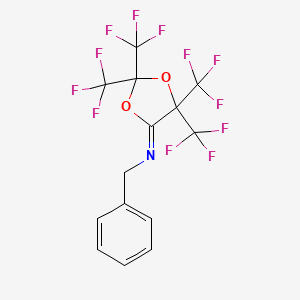
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
